molecular formula C16H16N2O5 B13868139 Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate

Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate

Cat. No.: B13868139
M. Wt: 316.31 g/mol
InChI Key: DLUFVFFUCDDJKY-UHFFFAOYSA-N
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Description

Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate is an organic compound with the molecular formula C16H16N2O5. This compound is characterized by its complex structure, which includes a benzoate ester linked to a nitrophenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate can be compared to other similar compounds, such as:

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate

InChI

InChI=1S/C16H16N2O5/c1-10-7-12(8-14(15(10)17)18(20)21)23-9-11-5-3-4-6-13(11)16(19)22-2/h3-8H,9,17H2,1-2H3

InChI Key

DLUFVFFUCDDJKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])OCC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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